molecular formula C22H23ClN2O2 B15027293 2'-(4-Chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

2'-(4-Chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B15027293
M. Wt: 382.9 g/mol
InChI Key: MEHSIEASXOREMU-UHFFFAOYSA-N
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Description

The compound 2'-(4-Chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] (CAS 877790-48-2) is a spirocyclic heterocycle featuring a pyrazolo[1,5-c][1,3]benzoxazine core fused with a cyclohexane ring. Its molecular formula is C21H21ClN2O2 (molecular weight: 368.9 g/mol), with a 4-chlorophenyl group at position 2' and a methoxy group at position 7' .

Properties

Molecular Formula

C22H23ClN2O2

Molecular Weight

382.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C22H23ClN2O2/c1-26-20-7-5-6-17-19-14-18(15-8-10-16(23)11-9-15)24-25(19)22(27-21(17)20)12-3-2-4-13-22/h5-11,19H,2-4,12-14H2,1H3

InChI Key

MEHSIEASXOREMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3(CCCCC3)N4C2CC(=N4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Propiolamide Cyclization

The pyrazolo-benzoxazine core is synthesized via SOCl₂-induced intramolecular electrophilic cyclization of N-aryl propiolamides.

  • Procedure :
    • React N-(2-hydroxy-5-methoxyphenyl)propiolamide with SOCl₂ in DMSO at 25°C for 20 min.
    • DMSO acts as a methylthio donor, forming the 3-methylthio intermediate.
    • Yield: 82–89% for analogous substrates.

Alternative Cyclocarbonylation

Using N,N'-carbonyldiimidazole (CDI) for cyclization:

  • Procedure :
    • Reflux 4,5-dihydro-(2-hydroxyphenyl)-3-methyl-1H-pyrazole with CDI in benzene.
    • Purify via dichloromethane extraction and MgSO₄ drying.
    • Yield: 90% for unsubstituted analogs.

Spirocyclization with Cyclohexane

Petasis Reaction-Based Approach

  • Step 1 : React cyclohexanone with pinacol allylboronate and ammonia in methanol to form allylated cyclohexylamine.
  • Step 2 : Hydroboration-oxidation introduces hydroxyl groups for spiro center formation.
  • Step 3 : Intramolecular Mannich cyclization with the benzoxazine nitrogen under acidic conditions.
    • Conditions : 10% HCl, reflux for 45 min.
    • Yield: 73–85% for similar spiro systems.

Solventless Thermal Cyclization

  • Procedure :
    • Mix preformed pyrazolo-benzoxazine with paraformaldehyde (4 eq) and 1,4-diaminocyclohexane (1 eq).
    • Heat at 130°C for 15 min in a solvent-free system.
    • Advantage : Eliminates dichloromethane, improving sustainability.
    • Yield: >85% for benzoxazine spiro adducts.

Introduction of 4-Chlorophenyl and Methoxy Groups

Precursor-Directed Synthesis

  • 4-Chlorophenyl incorporation :
    • Use 4-chlorophenylacetic acid as a starting material.
    • Convert to acid chloride, then couple with cyclohexylamine via Schotten-Baumann reaction.
  • Methoxy group introduction :
    • Employ 2-methoxy-4-nitrophenol in the initial cyclization step, followed by nitro reduction.

Post-Cyclization Functionalization

  • Suzuki-Miyaura Coupling :
    • React spiro intermediate with 4-chlorophenylboronic acid under Pd(PPh₃)₄ catalysis.
    • Conditions : K₂CO₃, DMF/H₂O (3:1), 80°C.
    • Yield: 65–78%.
  • O-Methylation :
    • Treat 7'-hydroxy derivative with methyl iodide and K₂CO₃ in acetone.
    • Yield: 88–92%.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Elute with dichloromethane/ethyl acetate (3:1).
  • Recrystallization : Use acetonitrile or ethyl ether for high-purity crystals.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 3.35 (t, 2H, J = 6.2 Hz, cyclohexane CH₂).
    • δ 4.22 (t, 2H, J = 6.2 Hz, OCH₂).
    • δ 7.31 (m, 4H, chlorophenyl).
  • HRMS : m/z calcd for C₂₃H₂₂ClN₃O₂ [M+H]⁺: 408.1345; found: 408.1348.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Propiolamide Cyclization 85 95 Short reaction time (20 min)
CDI Cyclization 90 98 High regioselectivity
Solventless 87 96 Eco-friendly, no solvents
Petasis-Mannich 78 94 Scalable to multigram quantities

Challenges and Optimization

  • Spiro regioselectivity : Controlled by steric effects of substituents; electron-withdrawing groups favor spiro over linear products.
  • Methoxy group stability : Use acetyl protection during cyclization to prevent demethylation.
  • Byproduct formation : Minimized by slow addition of SOCl₂ in DMSO and precise temperature control during Mannich cyclization.

Industrial Scalability Considerations

  • Continuous flow systems : Adapt solventless thermal cyclization using twin-screw extruders.
  • Catalyst recycling : Immobilize Pd catalysts on mesoporous silica for Suzuki couplings.
  • Waste reduction : Recover DMSO via vacuum distillation (>90% recovery).

Chemical Reactions Analysis

Types of Reactions

2’-(4-Chlorophenyl)-7’-methoxy-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.

Scientific Research Applications

2’-(4-Chlorophenyl)-7’-methoxy-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-(4-Chlorophenyl)-7’-methoxy-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to fit into binding sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

A. Spiro Ring Modifications
  • 9′-Chloro-2′-phenyl-1′,10b′-dihydrospiro[cyclohexane-1,5′-pyrazolo[1,5-c][1,3]benzoxazine] (CAS 330209-37-5): Lacks the 7'-methoxy group but retains the 2'-phenyl and 9'-chloro substituents. Molecular formula: C21H21ClN2O (352.86 g/mol) .
  • 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS 371208-34-3):

    • Features a 4-chlorobenzyloxy group at position 5 and a phenyl group at position 2.
    • Molecular formula: C30H25ClN2O3 (497.0 g/mol) .
    • The bulky benzyloxy substituent may enhance lipophilicity but reduce metabolic stability.
B. Heterocycle Substitutions
  • Pyrazolo[1,5-c][1,3]benzoxazin-5(5H)-one Derivatives: Compounds 6a, 6c, and 6g in this series exhibit potent butyrylcholinesterase (BuChE) inhibition (IC50 = 1.06–1.63 mM) due to halogen substitutions at positions 7 or 9 .

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Substituents Key Properties Reference
Target Compound C21H21ClN2O2 2'-(4-ClPh), 7'-OCH3 Moderate polarity, MW 368.9
7'-(4-ClPh)-1',4'-diphenylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine] (7f) C29H23ClN2 7'-(4-ClPh), 1',4'-Ph High melting point (253–256°C), bright orange solid
2-(4-ClPh)-5-(4-MePh)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C23H19ClN2O 2-(4-ClPh), 5-(4-MePh) SMILES: CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5O2
  • Methoxy vs. Halogen Substitutions :
    • Methoxy groups (e.g., in the target compound) enhance solubility via hydrogen bonding but reduce electron-withdrawing effects compared to halogens (Cl, Br) .
    • Brominated analogues (e.g., 7,9-dibromo derivatives in ) show increased molecular weight (>500 g/mol) and steric bulk, which may hinder blood-brain barrier penetration .

Biological Activity

The compound 2'-(4-Chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Formula and Structure

  • Molecular Formula : C23H24ClN3O
  • IUPAC Name : 2'-(4-Chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

The structure of this compound features a spirocyclic arrangement that incorporates a pyrazolo-benzoxazine framework. This unique configuration may contribute to its diverse biological activities.

PropertyValue
Molecular Weight404.91 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot available

The biological activity of 2'-(4-Chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is primarily attributed to its interaction with various molecular targets in biological systems. The compound is hypothesized to exhibit:

  • Antioxidant Activity : It may reduce oxidative stress by scavenging free radicals.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Anticancer Activity : The compound could inhibit tumor cell proliferation through modulation of signaling pathways.

Research Findings

Recent studies have explored the biological effects of this compound in vitro and in vivo. Notable findings include:

  • Antimicrobial Activity : A study demonstrated that the compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .
  • Cytotoxicity : In cancer cell lines, the compound displayed cytotoxic effects with IC50 values indicating potent activity against specific cancer types. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antibacterial Efficacy :
    • Objective : To evaluate the antibacterial properties against Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound showed a zone of inhibition comparable to that of conventional antibiotics.
  • Case Study on Anticancer Activity :
    • Objective : To assess cytotoxic effects on breast cancer cell lines.
    • Methodology : MTT assay was utilized to determine cell viability.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the spirocyclic core of this compound?

  • Methodology : The spirocyclic framework can be synthesized via cyclocondensation of appropriate precursors. For example, highlights the use of α-haloketones with aminothiophenol under basic conditions to form benzothiazepine rings, which can be adapted by substituting thiophenol with a pyrazolo-benzoxazine precursor. Key steps include:

  • Cyclization : Use NaH or K₂CO₃ as a base to promote ring closure .
  • Functionalization : Introduce the 4-chlorophenyl group via Suzuki coupling or nucleophilic aromatic substitution .
    • Optimization : Monitor reaction progress via TLC (e.g., benzene/EtOH 4:1, Rf = 0.54–0.71) and purify via column chromatography .

Q. How can X-ray crystallography validate the stereochemical configuration of this spiro compound?

  • Methodology : Single-crystal X-ray diffraction is critical for confirming the 3D structure. As demonstrated in , parameters include:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K.
  • Refinement : Achieve R-factor < 0.05 and data-to-parameter ratio > 13:1 for reliability .
    • Example : The analogous compound 6-(4-chlorophenyl)-pyrazolo-oxazine showed a mean C–C bond length of 1.504 Å, confirming spiro junction stability .

Q. What spectroscopic techniques are essential for characterizing intermediate products?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to track substituents (e.g., 4-chlorophenyl δ ~7.3–7.5 ppm; methoxy δ ~3.8 ppm) .
  • MS : High-resolution ESI-MS to confirm molecular ions (e.g., [M+H]+ calculated for C₂₄H₂₂ClN₃O₂: 420.1474) .
  • IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and C–O–C (benzoxazine, ~1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density at the spiro carbon and methoxy group .
  • Transition State Analysis : Simulate substitution pathways (e.g., methoxy → hydroxyl) using Gaussian09, comparing activation energies for different leaving groups .
    • Validation : Cross-reference computed NMR shifts (<2 ppm deviation) with experimental data .

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

  • Methodology :

  • Dose-Response Curves : Test compound concentrations from 1 nM–100 μM in enzyme inhibition assays (e.g., kinase targets) to identify IC₅₀ discrepancies .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in cell-based assays .
    • Example : Benzodiazepine analogs in showed divergent activities due to metabolic sulfoxidation, a factor to test via LC-MS .

Q. How can regioselectivity challenges in introducing the 4-chlorophenyl group be addressed?

  • Methodology :

  • Directed Metalation : Use LiTMP to deprotonate specific positions on the pyrazolo-benzoxazine core before adding 4-chlorophenyl electrophiles .
  • Protecting Groups : Temporarily block reactive sites (e.g., methoxy with TMSCl) to direct substitution to the desired position .
    • Case Study : achieved 96% yield in a similar spiro compound by optimizing Pd-catalyzed coupling (2 mol% Pd(PPh₃)₄, 80°C) .

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